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molecular formula C₁₁H₁₆O₂ B1142817 methyl (2E,6Z,8E)-deca-2,6,8-trienoate CAS No. 1173170-04-1

methyl (2E,6Z,8E)-deca-2,6,8-trienoate

Cat. No. B1142817
M. Wt: 180.24
InChI Key:
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Patent
US08217192B2

Procedure details

In an atmosphere of nitrogen, 2,6,8-decatrienoic acid methyl ester (6); 19.1 g {GC; 93.9%, pure amount; 17.9 g (0.0995 mol)} and 5 mol/l of potassium hydroxide aqueous solution (60 ml, 0.30 mol) were added to a 200 ml capacity flask, followed by stirring at 70° C. for 2 hours. After completion of the reaction, the reaction was stopped with 5 mol/l of hydrochloric acid (63 ml, 0.315 mol), and then extraction with toluene (32 ml) was carried out to obtain a toluene solution of 2,6,8-decatrienoic acid (7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[CH:4]=[CH:5][CH2:6][CH2:7][CH:8]=[CH:9][CH:10]=[CH:11][CH3:12].[OH-].[K+].Cl>>[C:3]([OH:13])(=[O:2])[CH:4]=[CH:5][CH2:6][CH2:7][CH:8]=[CH:9][CH:10]=[CH:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=CCCC=CC=CC)=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
63 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extraction with toluene (32 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=CCCC=CC=CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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